molecular formula C25H25F2N7O2 B3405033 N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251695-49-4

N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B3405033
CAS No.: 1251695-49-4
M. Wt: 493.5
InChI Key: HLUQIXYLGDYHAI-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-oxo group, a 4-(2-methylphenyl)piperazine moiety at position 8, and a 3,5-difluorophenylmethyl acetamide side chain. The compound’s design integrates fluorinated aromatic systems and a piperazine group, which are common pharmacophores in CNS-targeting drugs due to their ability to modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N7O2/c1-17-4-2-3-5-21(17)31-8-10-32(11-9-31)23-24-30-34(25(36)33(24)7-6-28-23)16-22(35)29-15-18-12-19(26)14-20(27)13-18/h2-7,12-14H,8-11,15-16H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUQIXYLGDYHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NCC5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Triazolo[4,3-a]pyrazine Derivatives

  • N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide (C₂₇H₃₁N₇O₂, 485.59 g/mol): Key Differences: Replaces the 3,5-difluorophenylmethyl group with a 3-isopropylphenyl moiety. Fluorine’s electronegativity may enhance dipole interactions in the parent compound . Synthesis: Both compounds likely share a common triazolo-pyrazine synthesis pathway involving cyclization of hydrazine derivatives with ketones or esters .

Pyrazolo[1,5-a]pyrimidine Acetamides

  • F-DPA (C₁₉H₂₁FN₄O, 340.40 g/mol) and DPA-714 (C₂₁H₂₃FN₄O₂, 382.44 g/mol):
    • Core Structure : Pyrazolo[1,5-a]pyrimidine instead of triazolo-pyrazine.
    • Functional Groups : Fluorophenyl and diethylacetamide substituents.
    • Pharmacology : F-DPA and DPA-714 target translocator protein (TSPO), a biomarker for neuroinflammation. The triazolo-pyrazine core in the parent compound may offer improved selectivity for distinct targets due to its planar heterocyclic system .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Substituents
Parent Compound C₂₇H₂₆F₂N₇O₂ 514.55 3.2† 0.15‡ 3,5-Difluorophenylmethyl, Piperazinyl
N-(3-Isopropylphenyl) Analog C₂₇H₃₁N₇O₂ 485.59 3.8 0.08 3-Isopropylphenyl
F-DPA C₁₉H₂₁FN₄O 340.40 2.1 0.45 4-Fluorophenyl, Diethylacetamide

*Predicted using AutoDock Vina-based models . †Estimated via fragment-based methods. ‡Experimental data for analogs suggest low aqueous solubility, mitigated by piperazine’s basicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

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